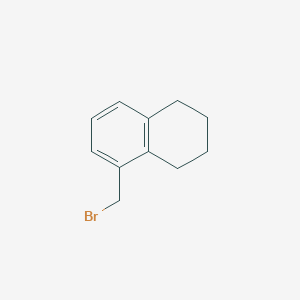

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

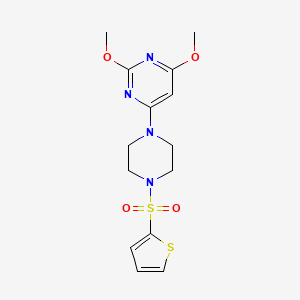

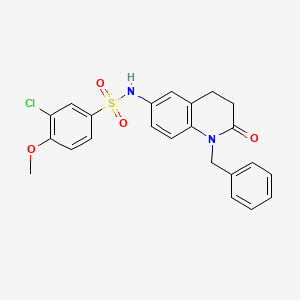

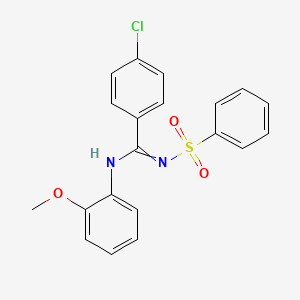

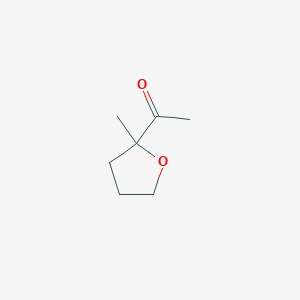

The name “5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” suggests that this compound is a derivative of tetrahydronaphthalene, also known as tetralin, which is a polycyclic aromatic hydrocarbon. The “5-(Bromomethyl)” part indicates that a bromomethyl group (-CH2Br) is attached to the 5th carbon in the tetrahydronaphthalene structure .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromomethyl group into the tetrahydronaphthalene structure. This could potentially be achieved through a substitution reaction, where a hydrogen atom on the 5th carbon of tetrahydronaphthalene is replaced by a bromomethyl group .Molecular Structure Analysis

As a derivative of tetrahydronaphthalene, this compound would have a polycyclic structure with a six-membered ring fused to a five-membered ring. The bromomethyl group would be attached to one of the carbons in the ring .Chemical Reactions Analysis

The presence of the bromomethyl group could make this compound susceptible to various reactions. For example, it could undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromomethyl group could increase its reactivity compared to tetrahydronaphthalene .科学的研究の応用

Development of New Synthetic Methods

Research has led to the development of new building blocks for the synthesis of biologically active derivatives, demonstrating the synthetic versatility of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene compounds. For instance, a study outlined an alternative synthesis route for retinoid agonists using silicon-based drugs and odorants, showcasing the potential in creating novel therapeutic agents (Büttner, Nätscher, Burschka, & Tacke, 2007).

Photoreactions and Radical Cyclization

The photoreaction of halomethyl-substituted benzocyclic ketones with amines, leading to radical cyclization and ring expansion reactions, has been explored. This demonstrates the utility of these compounds in constructing complex molecular architectures through photoinduced electron transfer processes (Hasegawa, 1997).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the derivatization of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has been pivotal in synthesizing new compounds with potential biological activities. For example, research on retinoid X receptor-selective retinoids synthesized from core tetrahydronaphthalene derivatives has implications for treating conditions like non-insulin-dependent diabetes mellitus (Faul et al., 2001).

Molecular Design and Interactions

Studies on the design and synthesis of complex molecular systems, such as flexible tetrapodand tetracations derived from naphthalene, highlight the role of structured water in electrostatic binding, offering insights into interactions in biological systems (Christofi et al., 2002).

Eco-Friendly Synthetic Approaches

Research focusing on the construction of multi-functionalized benzenes through eco-friendly techniques underscores the importance of green chemistry principles in the development of new synthetic methodologies. This approach not only enhances the synthesis of bioactive molecules but also aligns with environmental sustainability goals (Damera & Pagadala, 2023).

Antimicrobial and Antitumor Activities

The exploration of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene derivatives for antimicrobial and antitumor activities reflects the ongoing search for new therapeutic agents. Compounds derived from this chemical framework have shown promising biological activities, indicating their potential in pharmaceutical applications (Hamdy et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(bromomethyl)-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWOGTUHRSSIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)

![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)